Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)-

Description

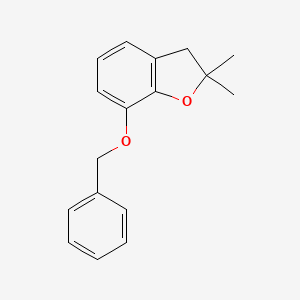

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- is a substituted benzofuran derivative characterized by a partially saturated dihydrofuran ring, two methyl groups at the C-2 position, and a phenylmethoxy group (-OCH₂C₆H₅) at the C-7 position. Benzofuran derivatives are widely studied for their pharmacological and agrochemical applications, including antimicrobial, antitumor, and insecticidal activities . The phenylmethoxy substituent may confer unique electronic and hydrophobic interactions with biological targets, distinguishing it from analogs with hydroxyl, carbamate, or carboxylic acid groups at C-7 .

Properties

CAS No. |

835629-22-6 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

2,2-dimethyl-7-phenylmethoxy-3H-1-benzofuran |

InChI |

InChI=1S/C17H18O2/c1-17(2)11-14-9-6-10-15(16(14)19-17)18-12-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 |

InChI Key |

VFJWUXYLCNNTHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Preparation from Catechol or Hydroxyacetophenone Derivatives

Starting Materials : Catechol or 2-hydroxyacetophenone are commonly used as starting phenolic compounds.

Ether Formation : The phenolic hydroxyl group is alkylated with methallyl halides (e.g., methallyl chloride) or methylchloropropene in the presence of bases such as potassium carbonate and potassium iodide in anhydrous acetone. This step forms methallyloxyphenol intermediates.

Cyclization and Rearrangement : Heating the methallyloxyphenol intermediates at elevated temperatures (e.g., 190–200 °C) with or without catalysts (e.g., organic sulfonic acids or magnesium chloride) induces cyclization and rearrangement to form 2,3-dihydro-2,2-dimethyl-7-substituted benzofurans. This step can be performed in one or two stages depending on the substrate and conditions.

Oxidation and Hydrolysis : The acetyl or acetoxy groups introduced during cyclization can be oxidized (e.g., with peracetic acid) and subsequently hydrolyzed to yield the 7-hydroxybenzofuran derivative.

Phenylmethoxy Substitution : The 7-hydroxy group can be further functionalized by reaction with benzyl halides (e.g., benzyl bromide) under basic conditions to introduce the phenylmethoxy substituent at the 7-position, yielding the target compound.

Catalytic and Base-Promoted Cyclization Methods

Acid Catalysis : Organic sulfonic acids can catalyze the cyclization of isobutenylpyrocatechol derivatives to 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, which can be further derivatized.

Base Catalysis : Strong bases such as potassium tert-butoxide or triethylamine facilitate intramolecular cyclization of α-haloketones or substituted salicylaldehydes to benzofuran derivatives. These methods offer high yields and mild reaction conditions.

Lewis Acid Catalysis : Lewis acids promote propargylation and subsequent intramolecular cyclization to form benzofuran rings efficiently, often with high regioselectivity and functional group tolerance.

Multi-Step Synthetic Sequence Example (Patent US3419579A)

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reaction of 2-hydroxyacetophenone with methallyl halide to form Z-acetylphenyl methallyl ether | Acid acceptor present, mild conditions | High yield |

| 2 | Rearrangement and cyclization of Z-acetylphenyl methallyl ether to 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran | Heating at 190–200 °C with MgCl2 catalyst | Good yield, confirmed by NMR |

| 3 | Oxidation of acetylbenzofuran to acetoxybenzofuran | Reaction with peracetic acid in chloroform, room temperature, 3 days | 87% conversion |

| 4 | Hydrolysis of acetoxy group to 7-hydroxybenzofuran | Hydrolysis under standard conditions | High purity product |

This sequence is notable for using relatively inexpensive starting materials and achieving high overall yields with good purity.

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Product Focus | Yield/Remarks |

|---|---|---|---|---|---|

| Ether formation and cyclization from catechol | Catechol | Methylchloropropene, K2CO3, KI | Reflux in acetone | 7-hydroxybenzofuran | Moderate to good yield |

| Acid-catalyzed cyclization | Isobutenylpyrocatechol | Organic sulfonic acid | Heating at cyclization temperature | 7-hydroxybenzofuran | Efficient cyclization |

| Multi-step from 2-hydroxyacetophenone (Patent US3419579A) | 2-Hydroxyacetophenone | Methallyl halide, MgCl2, peracetic acid | Heating, oxidation, hydrolysis | 7-hydroxybenzofuran | High yield, high purity |

| Base-catalyzed intramolecular cyclization | α-Haloketones, salicylaldehydes | Triethylamine, potassium tert-butoxide | Mild, neat or solvent | Benzofuran derivatives | High yields (81–97%) |

| Lewis acid-promoted propargylation and cyclization | Alkynyl benzenes | Lewis acids (e.g., scandium triflate) | Mild, catalytic | Substituted benzofurans | High efficiency |

The choice of starting material significantly affects the cost and yield of the synthesis. Using 2-hydroxyacetophenone instead of catechol can be more economical and provide higher yields.

Catalytic methods (acid, base, Lewis acid) enable efficient cyclization with good regioselectivity and functional group tolerance, allowing for diverse substitution patterns including the phenylmethoxy group.

The phenylmethoxy substituent is typically introduced via nucleophilic substitution of the 7-hydroxy group with benzyl halides under basic conditions.

Oxidation and hydrolysis steps are critical for converting acetyl or acetoxy intermediates to the hydroxybenzofuran, which is the key intermediate for further functionalization.

The synthetic routes are adaptable for scale-up and have been patented, indicating industrial relevance.

The preparation of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- involves strategic multi-step synthesis starting from phenolic compounds such as catechol or 2-hydroxyacetophenone. Key steps include ether formation, cyclization catalyzed by acids or bases, oxidation, hydrolysis, and final substitution to introduce the phenylmethoxy group. The methods are well-documented in patents and literature, offering high yields and purity suitable for further application in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- typically involves several steps starting from readily available precursors. A notable method includes the reaction of 2-hydroxyacetophenone with methallyl halides to produce intermediates that are cyclized and oxidized to yield the final product. This process is advantageous due to its use of inexpensive starting materials and relatively high yields compared to traditional methods that utilize catechol as a precursor .

Biological Activities

Benzofuran derivatives are recognized for their significant pharmacological properties. Research indicates that Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- exhibits a range of biological activities:

Anticancer Activity

Benzofuran compounds have shown promising anticancer properties across various cancer cell lines. For instance:

- Structure–Activity Relationship Studies : Research has demonstrated that modifications on the benzofuran scaffold can enhance cytotoxicity against cancer cells such as breast and prostate cancer. Specific derivatives have been identified that significantly inhibit cell proliferation by inducing apoptosis .

- Mechanisms of Action : The presence of functional groups like CONH has been linked to increased anticancer activity by enhancing binding interactions with target proteins involved in cancer progression .

Antimicrobial Properties

Benzofuran derivatives also exhibit antimicrobial activities:

- Broad Spectrum Efficacy : Studies have reported that certain benzofuran analogues possess antibacterial and antifungal properties effective against both Gram-positive and Gram-negative bacteria as well as fungal strains .

- Minimum Inhibitory Concentration (MIC) : Compounds synthesized from benzofuran scaffolds have demonstrated MIC values comparable to existing antimicrobial agents, indicating their potential utility in treating infections .

Melatonergic Agents

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituents at the C-7 position. Below is a detailed comparison of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- with key analogs:

Structural and Functional Group Comparisons

Physicochemical Properties

| Property | Target Compound | Carbofuran | 7-Benzofuranol |

|---|---|---|---|

| Molecular Weight | ~284.4 g/mol | 221.3 g/mol | 164.2 g/mol |

| logP (Predicted) | ~3.5 (highly lipophilic) | ~2.1 | ~1.8 |

| Water Solubility | Low (ether substituent) | Moderate (carbamate) | High (hydroxyl group) |

| Metabolic Site | Phenylmethoxy (stable) | Carbamate (labile) | Hydroxyl (oxidative) |

Key Research Findings

Substituent-Driven Bioactivity : The C-7 substituent dictates functional outcomes. Carbamates are neurotoxic, while phenylmethoxy derivatives may target enzymes/receptors via π-π stacking .

Synthetic Accessibility : Phenylmethoxy groups are introduced via Williamson ether synthesis or Ullmann coupling, whereas carbamates require phosgene derivatives .

Environmental Impact: Carbofuran’s hydroxyl metabolite (7-benzofuranol) is less toxic but persists in water, whereas phenylmethoxy derivatives may exhibit slower degradation .

Biological Activity

Benzofuran derivatives, particularly Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The chemical formula for Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- is , with a molecular weight of approximately 164.21 g/mol. It is characterized by a benzofuran core structure, which is known for its ability to interact with various biological targets.

Benzofuran derivatives typically exhibit their biological effects through multiple mechanisms:

- Antioxidant Activity : These compounds can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage from free radicals .

- Cell Signaling Modulation : They influence various cell signaling pathways that can lead to altered gene expression and cellular metabolism .

- Enzyme Inhibition : Specific benzofuran derivatives have been noted for their ability to inhibit topoisomerases and other enzymes critical in cancer cell proliferation .

Antimicrobial Activity

Benzofuran derivatives have shown promising results against various microbial strains. For instance:

- A study demonstrated that certain benzofuran derivatives exhibited significant antimicrobial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 8 μg/mL .

- Another research highlighted the effectiveness of benzofuran compounds against fungal infections, indicating their potential as antifungal agents .

Anticancer Activity

Research has indicated that benzofuran derivatives possess notable anticancer properties:

- In vitro studies on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation. For example, some derivatives demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .

- A structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzofuran ring enhance anticancer activity significantly .

Anti-inflammatory and Antioxidant Effects

Benzofuran compounds are also recognized for their anti-inflammatory properties:

- They have been shown to reduce inflammation markers in various experimental models. This suggests potential applications in treating chronic inflammatory conditions .

- The antioxidant properties of these compounds help mitigate oxidative stress-related diseases by scavenging free radicals and inhibiting lipid peroxidation .

Data Summary

The following table summarizes key findings related to the biological activities of Benzofuran derivatives:

Case Studies

- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated for their activity against M. tuberculosis. Compounds with specific hydroxyl substitutions showed enhanced activity compared to unsubstituted analogs .

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects on cancer cell lines, several benzofuran analogues exhibited high cytotoxicity with low toxicity towards normal cells, indicating a favorable therapeutic index .

- Inflammatory Response Modulation : Research indicated that certain benzofurans could significantly reduce pro-inflammatory cytokines in animal models of inflammation, suggesting potential therapeutic benefits in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)benzofuran?

- Answer : The compound can be synthesized via olefin cross-metathesis followed by intramolecular oxo-Michael reactions to construct the benzofuran core. For the 7-(phenylmethoxy) substituent, etherification using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) is effective. Characterization of intermediates and final products should employ ¹H/¹³C NMR , FTIR , and mass spectrometry to confirm regioselectivity and purity .

Q. How can structural ambiguities in substituted benzofurans be resolved using spectroscopic techniques?

- Answer : 2D NMR (e.g., COSY, HSQC, HMBC) is critical for resolving overlapping signals and confirming substitution patterns. For example, HMBC correlations between the phenylmethoxy proton (δ ~4.5 ppm) and the benzofuran aromatic carbons can confirm the 7-position substitution. High-resolution mass spectrometry (HRMS) ensures accurate molecular formula assignment .

Q. What are the key stability considerations for storing and handling this compound?

- Answer : The compound is sensitive to oxidation and moisture due to the benzofuran core and ether linkage. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid prolonged exposure to light, which may induce polymerization or degradation .

Advanced Research Questions

Q. How does microbial degradation of carbamate analogs inform the environmental fate of 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)benzofuran?

- Answer : Studies on carbofuran (a structural analog) show that Pseudomonas spp. degrade the compound via hydroxylation (e.g., 4-hydroxycarbofuran) and hydrolysis to 7-benzofuranol derivatives. For the phenylmethoxy variant, similar pathways may generate 7-(phenylmethoxy)-2,2-dimethyl-2,3-dihydrobenzofuranol , detectable via GC/MS (retention time ~7–14 min) or HPLC-DAD .

Q. What experimental strategies validate enantioselective synthesis of chiral benzofuran derivatives?

- Answer : Use chiral catalysts (e.g., Ru-based complexes) for asymmetric cross-metathesis. Confirm enantiomeric excess (>90%) via chiral HPLC with a cellulose-based column or polarimetry . For example, (S)-configured derivatives exhibit specific optical rotations (e.g., [α]²⁵_D = +25° in CHCl₃) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between the phenylmethoxy group and active-site residues (e.g., Tyr96 in CYP3A4). Validate predictions with in vitro inhibition assays .

Q. What analytical challenges arise in quantifying trace degradation products in environmental samples?

- Answer : Matrix interference in soil/water samples requires solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., silylation for GC/MS analysis). Quantify using isotope dilution (e.g., ¹³C-labeled internal standards) to improve accuracy .

Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.